molecular formula C10H11N5O B2633155 N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide CAS No. 110181-51-6

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide

Cat. No. B2633155
CAS RN: 110181-51-6
M. Wt: 217.232
InChI Key: IELRWQHVUYEFSM-UHFFFAOYSA-N
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Description

“N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is substituted with an amino group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions involve the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For example, 3-Amino-1,2,4-triazole is not used on food crops because of its carcinogenic properties .

Future Directions

The future directions in the research of similar compounds could involve the design of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELRWQHVUYEFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide

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